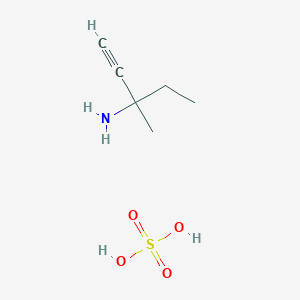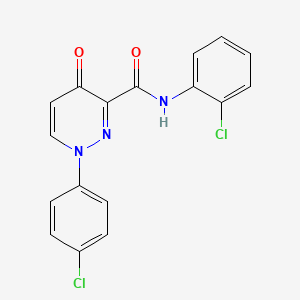
3-Methylpent-1-yn-3-amine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpent-1-yn-3-amine is a chemical compound with the molecular formula C6H11N. It is a liquid at room temperature and has a molecular weight of 97.16 g/mol . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylpent-1-yn-3-amine can be synthesized through several methods. One common method involves the reaction of 3-methyl-1-pentyne with ammonia in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the amine group .
Industrial Production Methods
In industrial settings, 3-Methylpent-1-yn-3-amine is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of catalysts to ensure high yield and purity. The product is then purified through distillation and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpent-1-yn-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines and amides.
Aplicaciones Científicas De Investigación
3-Methylpent-1-yn-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Mecanismo De Acción
The mechanism of action of 3-Methylpent-1-yn-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with other molecules, facilitating its incorporation into larger chemical structures. The compound can also undergo nucleophilic attacks, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
Monomethylamine: Similar in structure but with only one methyl group.
Dimethylamine: Contains two methyl groups.
Trimethylamine: Contains three methyl groups.
Uniqueness
3-Methylpent-1-yn-3-amine is unique due to its triple bond and the presence of both an amine and an alkyne group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C6H13NO4S |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
3-methylpent-1-yn-3-amine;sulfuric acid |
InChI |
InChI=1S/C6H11N.H2O4S/c1-4-6(3,7)5-2;1-5(2,3)4/h1H,5,7H2,2-3H3;(H2,1,2,3,4) |
Clave InChI |
FPTRTRXQYRLZHB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C#C)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-butoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15112259.png)
![N-(3-methyl-1-oxo-1-{[3-(1H-tetrazol-1-yl)phenyl]amino}butan-2-yl)benzamide](/img/structure/B15112275.png)
![2-(1H-benzimidazol-2-yl)-4-chloro-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B15112296.png)

![5-Chloro-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15112321.png)
![4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B15112329.png)
![(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B15112332.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B15112335.png)

![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15112342.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylacetamide](/img/structure/B15112347.png)
![1-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole](/img/structure/B15112352.png)

